2,2,2-Trichloroethyl 4-propan-2-ylbenzoate
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Overview
Description
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a trichloroethyl group attached to a benzoate moiety, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-propan-2-ylbenzoate typically involves the esterification of 4-propan-2-ylbenzoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-propan-2-ylbenzoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents like zinc in acetic acid.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-propan-2-ylbenzoic acid and 2,2,2-trichloroethanol.
Reduction: 4-propan-2-ylbenzoic acid and ethyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxylic acids and alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 4-propan-2-ylbenzoate involves its interaction with specific molecular targets, primarily through esterification and hydrolysis reactions. The trichloroethyl group can act as a protecting group for carboxylic acids, which can be selectively removed under mild conditions using zinc reduction. This property makes it valuable in synthetic organic chemistry for the protection and deprotection of functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Used as a precursor in the synthesis of various esters and as a reagent in organic synthesis.
4-propan-2-ylbenzoic acid: A key intermediate in the synthesis of esters and other derivatives.
2,2,2-Trichloroethyl chloroformate: Utilized as a protecting group for amines and alcohols in organic synthesis.
Uniqueness
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate is unique due to its combination of a trichloroethyl group and a propan-2-yl-substituted benzoate moiety. This combination imparts specific chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
6314-94-9 |
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Molecular Formula |
C12H13Cl3O2 |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H13Cl3O2/c1-8(2)9-3-5-10(6-4-9)11(16)17-7-12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
WTDVBZLTYIDTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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